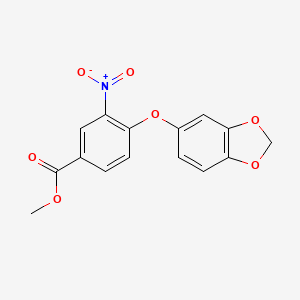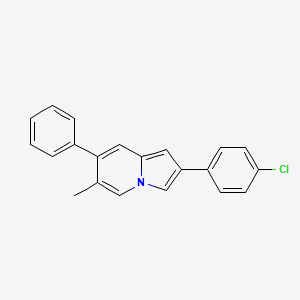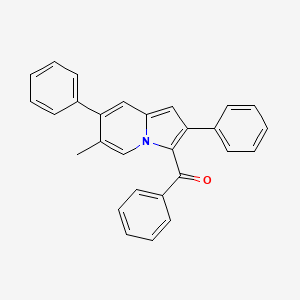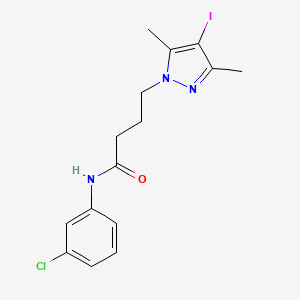![molecular formula C12H11N5O2 B4330867 7-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B4330867.png)
7-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine
説明
7-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine, also known as DMPT, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and materials science. DMPT belongs to the class of triazolotriazines, which are known for their diverse biological activities.
作用機序
The mechanism of action of 7-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine is not fully understood, but it is believed to involve the inhibition of PKC activity. PKC is a family of serine/threonine kinases that are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has been shown to inhibit the activity of PKC by binding to the regulatory domain of the enzyme.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to exhibit antimicrobial activity against various bacteria and fungi.
実験室実験の利点と制限
One of the advantages of 7-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine is its relatively simple synthesis method using readily available reagents. This compound has also been shown to exhibit interesting properties that make it a potential building block for the synthesis of novel materials. However, one of the limitations of this compound is its potential toxicity, which requires careful handling in laboratory experiments.
将来の方向性
There are many potential future directions for the research on 7-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine. In biochemistry, this compound could be further investigated for its potential use as a fluorescent probe for the detection of PKC activity in living cells. In pharmacology, this compound could be further investigated for its potential use as a chemotherapeutic agent for the treatment of various types of cancer. In materials science, this compound could be further investigated for its potential use as a building block for the synthesis of novel materials with interesting properties. Overall, this compound is a promising compound that has the potential to contribute to various fields of scientific research.
科学的研究の応用
7-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine has been investigated for its potential applications in various fields of scientific research. In biochemistry, this compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has also been investigated for its potential use as a fluorescent probe for the detection of PKC activity in living cells.
In pharmacology, this compound has been shown to exhibit antitumor activity in vitro and in vivo. This compound has been investigated for its potential use as a chemotherapeutic agent for the treatment of various types of cancer. This compound has also been shown to exhibit antimicrobial activity against various bacteria and fungi.
In materials science, this compound has been investigated for its potential use as a building block for the synthesis of novel materials with interesting properties. This compound has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) that exhibit interesting optical and electronic properties.
特性
IUPAC Name |
7-(2,5-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2/c1-18-8-3-4-11(19-2)9(5-8)10-6-14-17-7-13-16-12(17)15-10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYSLZQTPRSMCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=NN=CN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-(2-furylmethyl)-1-methyl-4-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4330810.png)
![7-(1-adamantyl)-8-(3,4-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4330815.png)
![7-(1-adamantyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B4330819.png)
![1-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}ethanone](/img/structure/B4330828.png)
![1-{3-methoxy-4-[(2-methylbenzyl)oxy]phenyl}ethanone](/img/structure/B4330841.png)
![1-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}ethanone](/img/structure/B4330844.png)
![1-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}ethanone](/img/structure/B4330852.png)
![1-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}ethanone](/img/structure/B4330857.png)
![2-amino-4-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B4330860.png)
![4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4330882.png)
